L-Tyrosinol hydrochloride

Description

BenchChem offers high-quality L-Tyrosinol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Tyrosinol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

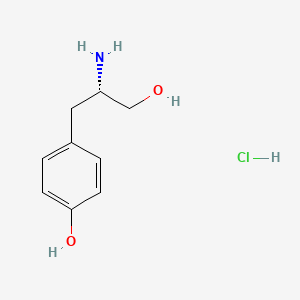

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2S)-2-amino-3-hydroxypropyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c10-8(6-11)5-7-1-3-9(12)4-2-7;/h1-4,8,11-12H,5-6,10H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGCRFWYSRUQTB-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87745-27-5 | |

| Record name | L-Tyrosinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of L-Tyrosinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Cornerstone of a Chiral Building Block

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from L-tyrosine, serves as a pivotal starting material and intermediate in a multitude of synthetic applications. Its utility spans from the synthesis of complex peptides and peptidomimetics to the development of novel active pharmaceutical ingredients (APIs), particularly in the realms of neurological and anticancer therapies.[1] The inherent chirality and versatile functional groups—a primary amine, a primary alcohol, and a phenolic hydroxyl group—make it an invaluable asset in stereoselective synthesis.[1]

A comprehensive understanding of the physicochemical properties of L-Tyrosinol hydrochloride is not merely academic; it is a fundamental prerequisite for its effective and reproducible application in research and development. These properties govern its behavior in various solvent systems, dictate its reactivity, and inform the design of purification and formulation strategies. This guide provides a detailed exploration of these critical parameters, offering both established data and standardized protocols for their experimental determination.

Core Molecular and Physical Characteristics

L-Tyrosinol hydrochloride is a white to off-white crystalline powder. Its fundamental molecular and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄ClNO₂ | [2] |

| Molecular Weight | 203.67 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 161-165 °C | [3] |

| Optical Rotation | [α]²²/D -18° (c=1 in H₂O) | [3] |

These foundational data points are the initial identifiers for ensuring the quality and identity of L-Tyrosinol hydrochloride in a laboratory setting. The specific optical rotation is a critical parameter for confirming the enantiomeric purity of the L-isomer, which is crucial for its applications in stereospecific synthesis.

Solubility Profile: A Key to Application Versatility

The solubility of L-Tyrosinol hydrochloride is a critical factor in its utility as a synthetic precursor. As a hydrochloride salt of an amine, it exhibits good solubility in polar protic solvents.

Qualitative Solubility

L-Tyrosinol hydrochloride is known to be soluble in water.[1][4] It also demonstrates solubility in a range of organic solvents, including dimethyl sulfoxide (DMSO).[5]

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a robust experimental protocol is necessary to quantify the solubility of L-Tyrosinol hydrochloride in various solvents. The isothermal shake-flask method is a reliable approach.

Objective: To determine the equilibrium solubility of L-Tyrosinol hydrochloride in a given solvent at a specified temperature.

Materials:

-

L-Tyrosinol hydrochloride (high purity)

-

Solvent of interest (e.g., water, methanol, ethanol, DMSO), analytical grade

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of L-Tyrosinol hydrochloride to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vial to stand at the constant temperature to permit the solid to settle. Centrifuge the vial to further separate the solid and liquid phases.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter.

-

Quantification: Analyze the filtered solution by a validated HPLC-UV method to determine the concentration of L-Tyrosinol hydrochloride.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) based on the measured concentration.

Caption: Workflow for Quantitative Solubility Determination.

Acidity and Basicity: The pKa Value

The pKa value(s) of L-Tyrosinol hydrochloride are critical for understanding its ionization state at different pH values. This knowledge is essential for designing reaction conditions, developing purification strategies (such as extraction), and for formulation development. L-Tyrosinol hydrochloride possesses three ionizable groups: the phenolic hydroxyl group, the primary amino group (as the hydrochloride salt), and the primary alcohol. The pKa of the primary alcohol is very high and generally not relevant under typical aqueous conditions. The pKa values of the phenolic hydroxyl and the ammonium group are of primary interest.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa values of ionizable compounds.

Objective: To determine the pKa values of the phenolic hydroxyl and ammonium groups of L-Tyrosinol hydrochloride.

Materials:

-

L-Tyrosinol hydrochloride

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of L-Tyrosinol hydrochloride and dissolve it in a known volume of deionized water.

-

Titration with Acid (to determine the pKa of the amino group):

-

Place the solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH.

-

Add the standardized HCl solution in small, precise increments from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Titration with Base (to determine the pKa of the phenolic hydroxyl group):

-

Prepare a fresh solution of L-Tyrosinol hydrochloride.

-

Follow the same procedure as in step 2, but titrate with the standardized NaOH solution.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the curve, often found by taking the first or second derivative of the titration data.

-

Caption: Process for pKa Determination via Titration.

Spectroscopic Profile

The spectroscopic profile of L-Tyrosinol hydrochloride is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the p-substituted benzene ring, the benzylic protons, the methine proton adjacent to the amino group, and the diastereotopic protons of the hydroxymethyl group. The protons of the amino and hydroxyl groups may appear as broad signals or exchange with deuterium in deuterated solvents.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the benzylic carbon, the carbon bearing the amino group, and the carbon of the hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for L-Tyrosinol hydrochloride would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic and alcoholic hydroxyl groups.

-

N-H stretching: Bands in the region of 3000-3300 cm⁻¹ for the ammonium group.

-

C-H stretching: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1250 cm⁻¹ region for the alcoholic and phenolic C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For L-Tyrosinol hydrochloride, electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 168.10.

Stability and Storage

The stability of L-Tyrosinol hydrochloride is a crucial consideration for its long-term storage and handling.

-

Recommended Storage: It is recommended to store L-Tyrosinol hydrochloride in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

-

Stability Considerations: As an amino alcohol, it may be susceptible to oxidation over time, especially if exposed to air and light. The hydrochloride salt form generally offers improved stability compared to the free base. For long-term storage, refrigeration (2-8 °C) is often recommended.

Conclusion

The physicochemical properties of L-Tyrosinol hydrochloride are integral to its successful application in synthetic chemistry and drug development. This guide has provided a comprehensive overview of its key characteristics and outlined robust experimental protocols for their determination. By leveraging this information, researchers and scientists can ensure the quality of their starting material, optimize reaction conditions, and develop efficient downstream processes, ultimately accelerating the pace of innovation.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 29). L-Tyrosinol Hydrochloride: A Chemical Powerhouse for Innovation. Retrieved January 2, 2026, from [Link]

-

TradeIndia. (n.d.). Buy L-Tyrosinol HCl. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Tyrosinol. Retrieved January 2, 2026, from [Link]

-

Department of Biotechnology. (n.d.). Titration Curves of Aminoacids (Procedure). Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2012, November). Crystal growth, spectral and thermal analyses of a semi organic nonlinear optical single crystal: L-tyrosine hydrochloride. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). L-Tyrosine. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Tyrosine hydrochloride. Retrieved January 2, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 28). L-Tyrosinol Hydrochloride: A Chemical Powerhouse for Innovation. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). Tyrosinol. Retrieved January 2, 2026, from [Link]

-

TradeIndia. (n.d.). Buy L-Tyrosinol HCl. Retrieved January 2, 2026, from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved January 2, 2026, from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 2, 2026, from [Link]

-

eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved January 2, 2026, from [Link]

-

YouTube. (2017, February 6). Calculating pKa's for an Amino Acid Titration Using Excel. Retrieved January 2, 2026, from [Link]

-

Biotechnology and Biomedical Engineering: Virtual Lab I. (n.d.). Titration Curves of Aminoacids (Procedure). Retrieved January 2, 2026, from [Link]

-

NIH. (2013, August 8). Development of Methods for the Determination of pKa Values. Retrieved January 2, 2026, from [Link]

-

PNAS. (1981). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). Retrieved January 2, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000158). Retrieved January 2, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved January 2, 2026, from [Link]

-

INIS-IAEA. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF. Retrieved January 2, 2026, from [Link]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. Buy L-Tyrosinol HCl - Pharmaceutical Grade White Powder, Best Price [forecastchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. L -Tyrosinol 98 87745-27-5 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 87745-27-5 CAS MSDS (L-Tyrosinol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of L-Tyrosinol Hydrochloride from L-Tyrosine

Introduction

L-Tyrosinol hydrochloride, the hydrochloride salt of (S)-2-amino-3-(4-hydroxyphenyl)-1-propanol, is a pivotal chiral building block in modern medicinal chemistry and drug development.[1] Derived from the naturally occurring amino acid L-tyrosine, this versatile intermediate retains the inherent stereochemistry of its parent molecule, making it an invaluable precursor for the enantioselective synthesis of complex pharmaceutical agents.[1][2] Its applications are extensive, ranging from the development of novel therapeutics for neurological disorders to its use in creating specific enzyme inhibitors and chiral ligands for asymmetric catalysis.[1]

This guide provides a comprehensive technical overview of the core synthetic transformation required to produce L-Tyrosinol hydrochloride: the selective reduction of the carboxylic acid moiety of L-tyrosine. We will delve into the two predominant and field-proven methodologies employing Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) complexes. The narrative is structured to provide not only step-by-step protocols but also the underlying mechanistic rationale, empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Challenge: Selective Carboxylic Acid Reduction

The primary chemical transformation in converting L-tyrosine to L-tyrosinol is the reduction of the carboxylic acid functional group to a primary alcohol, as illustrated below. This requires a potent reducing agent capable of this challenging conversion, which is significantly more difficult than reducing aldehydes or ketones.[3][4] The principal choice lies between highly reactive, broad-spectrum hydrides like LiAlH₄ and more selective reagents such as borane complexes.

Figure 1. General reaction scheme for the reduction of L-Tyrosine to L-Tyrosinol.

Part 1: Synthesis via Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful and highly reactive reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[3][5] Its utility in this synthesis stems from its effectiveness, though its high reactivity necessitates stringent safety protocols and anhydrous conditions.[3]

Mechanistic Rationale & Causality

The reduction of a carboxylic acid with LiAlH₄ is not a simple single-step addition. The causality of the experimental choices is rooted in the multi-stage mechanism:

-

Acid-Base Reaction: The process initiates with a rapid acid-base reaction. The acidic proton of the L-tyrosine carboxylic acid group reacts with a hydride ion (H⁻) from LiAlH₄. This exothermic reaction liberates hydrogen gas and forms a lithium aluminate salt of the carboxylate.[3][4] This initial step consumes one equivalent of the hydride and underscores the need for an excess of the reducing agent.

-

Nucleophilic Acyl Substitution: The resulting aluminate complex is then reduced. A second hydride ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[5]

-

Intermediate Collapse & Further Reduction: This intermediate collapses, and through a series of steps involving coordination to aluminum, an aldehyde intermediate is transiently formed. Aldehydes are more reactive towards LiAlH₄ than carboxylic acids, ensuring immediate reduction to the corresponding primary alkoxide.[3][5]

-

Aqueous Workup: Finally, a careful aqueous workup is required to quench any excess LiAlH₄ and to hydrolyze the aluminum alkoxide complex, liberating the final L-tyrosinol product.

The necessity for anhydrous solvents like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with protic solvents such as water or alcohols.[3] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

Visualization: LiAlH₄ Reduction Workflow

Caption: Experimental workflow for LiAlH₄ reduction of L-Tyrosine.

Experimental Protocol: LiAlH₄ Reduction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add L-tyrosine (1.0 eq). Suspend the amino acid in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Cautiously add Lithium Aluminum Hydride (LiAlH₄, approx. 2.0-3.0 eq) portion-wise or as a slurry in anhydrous THF. Caution: Vigorous evolution of H₂ gas occurs.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0°C. Carefully and slowly add ethyl acetate to quench any unreacted LiAlH₄. Follow this with the slow addition of an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute H₂SO₄ and stir until the grey precipitate turns into a white, filterable solid.

-

Isolation: Filter the mixture and wash the solid cake thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude L-tyrosinol as an oil or solid.

-

Salt Formation: Dissolve the crude L-tyrosinol in a minimal amount of methanol or ethanol. Cool the solution in an ice bath and add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in diethyl ether. The L-Tyrosinol hydrochloride will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization from a solvent system like methanol/ether.[6]

Data Presentation: LiAlH₄ Method Parameters

| Parameter | Value/Condition | Rationale |

| L-Tyrosine:LiAlH₄ Ratio | 1 : 2.0-3.0 | Excess is needed to account for the initial acid-base reaction and drive the reduction to completion. |

| Solvent | Anhydrous THF | Aprotic ether solvent that solubilizes reagents and is stable to LiAlH₄.[3] |

| Temperature | Reflux (~66°C) | Provides the necessary activation energy for the reduction of the stable carboxylate intermediate.[7] |

| Reaction Time | 12-24 hours | Ensures complete conversion of the starting material. |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of LiAlH₄ with atmospheric moisture and oxygen. |

| Expected Yield | 70-85% | Typical yields for this type of reduction after purification. |

Part 2: Synthesis via Borane (BH₃) Reduction

Borane (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for reducing carboxylic acids. A key advantage of borane is its enhanced selectivity; it readily reduces carboxylic acids but is generally unreactive towards esters, which can be beneficial in multifunctional molecules.[4][8]

Mechanistic Rationale & Causality

The mechanism of borane reduction differs significantly from that of LiAlH₄, influencing the experimental design:

-

Lewis Acid Coordination: Borane is an electrophilic reducing agent (a Lewis acid). It coordinates to the lone pair of the carbonyl oxygen, activating the carbonyl group and making the carbon more susceptible to nucleophilic attack.[8]

-

Formation of Acyloxyborane: The reaction proceeds through the formation of acyloxyborane intermediates. This involves the transfer of hydride from boron to the carbonyl carbon.[9]

-

Reduction to Alcohol: Further reaction with borane molecules leads to the complete reduction of the carboxylic acid to a borate ester of the primary alcohol.

-

Hydrolysis: A final workup step, typically with a protic solvent like methanol, is required to hydrolyze the borate esters and liberate the free L-tyrosinol.[8]

The borane-dimethyl sulfide (BMS) complex is often preferred for its greater stability and solubility compared to the BH₃·THF complex.[8]

Visualization: Borane Reduction Workflow

Caption: Experimental workflow for Borane reduction of L-Tyrosine.

Experimental Protocol: Borane Reduction

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend L-tyrosine (1.0 eq) in anhydrous THF.

-

Reagent Addition: Cool the suspension to 0°C. Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, approx. 3.0 eq) dropwise via a syringe or an addition funnel.

-

Reaction: After the addition, allow the reaction to warm to room temperature and then stir for 8-16 hours. Gentle heating to reflux may be required to drive the reaction to completion.[8] Monitor progress by TLC.

-

Workup: Cool the mixture to 0°C and slowly add methanol to quench the reaction. Caution: Vigorous H₂ evolution. After gas evolution ceases, concentrate the mixture under reduced pressure. This step helps remove boron as volatile trimethyl borate.

-

Isolation: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude L-tyrosinol.

-

Salt Formation and Purification: Proceed with the salt formation and recrystallization steps as described in the LiAlH₄ protocol.

Data Presentation: Borane Method Parameters

| Parameter | Value/Condition | Rationale |

| L-Tyrosine:BH₃ Ratio | 1 : 3.0 | Stoichiometric excess is required for the formation of intermediates and to ensure complete reduction. |

| Solvent | Anhydrous THF | Standard aprotic solvent for borane reductions. |

| Temperature | 0°C to Reflux | The reaction can often be run at lower temperatures than LiAlH₄, but may require heat for full conversion.[8] |

| Reaction Time | 8-16 hours | Typically shorter than the LiAlH₄ method under reflux conditions. |

| Atmosphere | Inert (N₂ or Ar) | Prevents reaction of borane with atmospheric moisture. |

| Expected Yield | 75-90% | Borane reductions are often high-yielding and provide clean products. |

Purification and Characterization of L-Tyrosinol Hydrochloride

Independent of the synthetic route chosen, the final product must be rigorously purified and characterized to validate its identity, purity, and stereochemical integrity.

Purification

The most common and effective method for purifying the final product is recrystallization . L-Tyrosinol hydrochloride is typically recrystallized from a binary solvent system, such as methanol/diethyl ether or ethanol/water, to afford a high-purity, crystalline white solid.[6]

Analytical Characterization

A battery of analytical techniques should be employed to confirm the structure and purity of the synthesized L-Tyrosinol hydrochloride.

| Technique | Expected Result | Reference |

| ¹H NMR | Signals corresponding to aromatic protons, the methine proton (CH-NH₂), the two diastereotopic methylene protons (CH₂-OH), and the benzylic methylene protons. Chemical shifts will vary with solvent (e.g., D₂O or DMSO-d₆). | [10][11] |

| ¹³C NMR | Signals for the carboxyl carbon should be absent (~172 ppm in L-tyrosine HCl).[12] Appearance of a new signal for the CH₂OH carbon (~65 ppm) is expected. Aromatic and other aliphatic carbons will also be present. | [10][12] |

| FTIR (KBr) | Disappearance of the strong carboxylic acid C=O stretch (around 1735 cm⁻¹ in L-tyrosine HCl).[13] Appearance of a broad O-H stretch for the primary alcohol (around 3300-3400 cm⁻¹). Persistence of N-H bending and aromatic C-H/C=C vibrations. | [12][13] |

| Melting Point | ~205-209 °C (literature values may vary slightly). A sharp melting point range is indicative of high purity. | [1] |

| Specific Optical Rotation | A specific negative value (e.g., in H₂O or HCl) confirms the retention of the (S)-configuration from the L-tyrosine starting material. | [14] |

Conclusion and Method Comparison

Both Lithium Aluminum Hydride and Borane complexes are highly effective reagents for the synthesis of L-Tyrosinol hydrochloride from L-tyrosine. The choice between them often depends on laboratory safety infrastructure, cost, and the potential presence of other reducible functional groups in more complex substrates.

-

Lithium Aluminum Hydride (LiAlH₄) is a cost-effective and powerful reducing agent. However, its extreme reactivity with protic solvents demands rigorous anhydrous techniques and careful handling, making it less suitable for less experienced researchers or for scale-up without specialized equipment.[3][7]

-

Borane (BH₃·THF or BH₃·SMe₂) complexes offer a safer and more selective alternative.[4][7] The milder reaction conditions and easier workup often lead to cleaner reactions and higher isolated yields. This selectivity is a distinct advantage in more complex synthetic routes where chemoselectivity is paramount.[8]

Ultimately, both pathways provide reliable access to L-Tyrosinol hydrochloride, a fundamentally important chiral intermediate. A thorough understanding of the mechanisms and experimental protocols detailed in this guide will enable researchers, scientists, and drug development professionals to confidently and efficiently produce this valuable compound for their innovative research programs.

References

- Green Chemistry and Sustainable Synthesis of L-Tyrosinol Hydrochloride: A NINGBO INNO PHARMCHEM Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). Chemistry LibreTexts.

- L-Tyrosinol hydrochloride synthesis. (n.d.). ChemicalBook.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.

- Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. Biochemical Journal, 111(5), 593–601.

- LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.

- Periasamy, M., et al. (2009). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Molecules, 14(10), 4139-4146.

- Reduction of carboxylic acids. (n.d.). Khan Academy.

- Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). (2022). Reddit.

- Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis.

- L-VALINOL. (n.d.). Organic Syntheses.

- Anandan, P., et al. (2012). Crystal growth, spectral and thermal analyses of a semi organic nonlinear optical single crystal: L-tyrosine hydrochloride. ResearchGate.

- FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. (n.d.). ResearchGate.

- 1H NMR spectrum of L-tyrosine hydrochloride. (n.d.). ResearchGate.

- L-Tyrosine. (n.d.). PubChem.

- L-Tyrosine hydrochloride(16870-43-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- L-Tyrosinol Hydrochloride: A Chemical Powerhouse for Innovation. (2025). BOC Sciences.

- L-Tyrosinol Hydrochloride (Cas 40829-04-7). (n.d.). Parchem.

- L-Tyrosinol hydrochloride. (n.d.). Sigma-Aldrich.

- Purification of tyrosine. (1953). Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. L-チロシノール 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US2661371A - Purification of tyrosine - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. L-Tyrosine hydrochloride(16870-43-2) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of L-Tyrosinol Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for L-Tyrosinol hydrochloride, a critical chiral building block in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical application.

Introduction: The Significance of L-Tyrosinol Hydrochloride

L-Tyrosinol hydrochloride, with the chemical formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol , is the hydrochloride salt of L-Tyrosinol.[2] Its structure, featuring a primary alcohol, a primary amine, and a phenolic group, makes it a versatile intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), particularly in the development of novel therapeutics for neurological disorders and as a component in peptide chemistry.[1]

The precise characterization of L-Tyrosinol hydrochloride is paramount to ensure its purity, identity, and suitability for its intended applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and functional groups. This guide will dissect the NMR, IR, and MS data, offering insights into the interpretation of these spectra and the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of L-Tyrosinol hydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt will result in the protonation of the primary amine to an ammonium group (-NH₃⁺). The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Tyrosinol Hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (Ha, Ha') | 7.0 - 7.2 | Doublet | 2H |

| Aromatic (Hb, Hb') | 6.7 - 6.9 | Doublet | 2H |

| Methine (Hc) | 3.8 - 4.0 | Multiplet | 1H |

| Methylene (Hd) | 3.5 - 3.7 | Multiplet | 2H |

| Methylene (He) | 2.8 - 3.0 | Multiplet | 2H |

| Hydroxyl (OH) | Variable (broad) | Singlet | 1H |

| Ammonium (NH₃⁺) | Variable (broad) | Singlet | 3H |

| Phenolic (OH) | Variable (broad) | Singlet | 1H |

Causality Behind Expected Chemical Shifts:

-

Aromatic Protons (Ha, Ha', Hb, Hb'): The protons on the benzene ring are split into two distinct doublets due to the para-substitution pattern. The protons ortho to the hydroxyl group (Hb, Hb') are expected to be more shielded (appear at a lower ppm) compared to the protons meta to the hydroxyl group (Ha, Ha') due to the electron-donating nature of the -OH group.

-

Methine and Methylene Protons (Hc, Hd, He): The protons on the aliphatic chain are deshielded to varying degrees by the adjacent electronegative oxygen and nitrogen atoms. The methine proton (Hc) and the methylene protons of the primary alcohol (Hd) are expected to be the most downfield in this region.

-

Labile Protons (Hydroxyl, Ammonium, Phenolic): The chemical shifts of the -OH and -NH₃⁺ protons are often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in L-Tyrosinol hydrochloride will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Tyrosinol Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Aromatic, C-OH) | 155 - 157 |

| C2, C6 (Aromatic) | 115 - 117 |

| C3, C5 (Aromatic) | 130 - 132 |

| C4 (Aromatic) | 128 - 130 |

| C7 (Methine, C-N) | 55 - 58 |

| C8 (Methylene, C-OH) | 65 - 68 |

| C9 (Methylene, Ar-C) | 38 - 41 |

Interpretation of the ¹³C NMR Spectrum:

The aromatic carbons exhibit chemical shifts in the typical range of 115-160 ppm. The carbon attached to the phenolic hydroxyl group (C1) is the most deshielded. The aliphatic carbons appear in the more upfield region of the spectrum. The carbon bearing the ammonium group (C7) and the carbon of the primary alcohol (C8) are deshielded due to the electronegativity of the heteroatoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of L-Tyrosinol hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is a common choice for hydrochloride salts due to their good solubility.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS or DSS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

NMR Data Interpretation Workflow

Caption: Workflow for NMR data interpretation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Predicted IR Absorption Bands

The IR spectrum of L-Tyrosinol hydrochloride will be characterized by several key absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies for L-Tyrosinol Hydrochloride

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol & Phenol) | Stretching | 3200 - 3600 | Broad, Strong |

| N-H (Ammonium) | Stretching | 2800 - 3200 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| N-H (Ammonium) | Bending | 1500 - 1600 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-O (Alcohol & Phenol) | Stretching | 1000 - 1250 | Strong |

| C-N | Stretching | 1000 - 1200 | Medium |

Key Features of the IR Spectrum:

-

A very broad and intense absorption band in the high-frequency region (above 2800 cm⁻¹) is expected, arising from the overlapping O-H stretching vibrations of the alcohol and phenolic groups, and the N-H stretching of the ammonium group. Hydrogen bonding will significantly broaden these peaks.

-

The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

-

Strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-N stretching will be prominent.

Experimental Protocol for FTIR Spectroscopy

For a solid sample like L-Tyrosinol hydrochloride, the Potassium Bromide (KBr) pellet method is a common sample preparation technique.

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet):

-

Place a small amount of L-Tyrosinol hydrochloride (1-2 mg) and about 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Gently grind the mixture with a pestle to a fine, homogeneous powder. This minimizes light scattering.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber.

-

-

Data Analysis:

-

The resulting spectrum is a plot of percentage transmittance or absorbance versus wavenumber.

-

Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.

-

IR Spectroscopy Data Flow

Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of L-Tyrosinol hydrochloride is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base L-Tyrosinol.

-

Molecular Formula of L-Tyrosinol: C₉H₁₃NO₂

-

Exact Mass of L-Tyrosinol: 167.09 g/mol

-

Expected [M+H]⁺ peak: m/z 168.10

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion and provide further structural information. The fragmentation of the [M+H]⁺ ion of L-Tyrosinol would likely proceed through the loss of small, stable neutral molecules.

Table 4: Plausible Mass Spectral Fragments for L-Tyrosinol

| Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 150 | H₂O (18) | Loss of the primary alcohol as water |

| 136 | CH₂O (30) | Cleavage of the C-C bond adjacent to the alcohol |

| 107 | C₂H₆NO (60) | Cleavage of the benzylic C-C bond |

Rationale for Fragmentation:

-

The loss of water is a common fragmentation pathway for alcohols.

-

Cleavage of the carbon-carbon bond adjacent to the alcohol group (alpha-cleavage) is also a favorable process.

-

The most abundant fragment is often the stable benzylic cation formed by cleavage of the bond between the benzylic carbon and the chiral center.

Experimental Protocol for ESI-MS

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of L-Tyrosinol hydrochloride (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Infusion and Ionization:

-

The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

-

A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

-

-

Mass Analysis:

-

The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

For MS/MS analysis, the parent ion of interest (e.g., m/z 168.10) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.

-

Mass Spectrometry Analysis Pathway

Caption: Pathway for MS and MS/MS analysis.

Conclusion

The comprehensive spectroscopic analysis of L-Tyrosinol hydrochloride using NMR, IR, and MS provides a robust framework for its unequivocal identification and characterization. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the chemical environment of each atom. The IR spectrum confirms the presence of the key functional groups: hydroxyl, ammonium, and the aromatic ring. Mass spectrometry provides the molecular weight and offers insights into the molecule's fragmentation pathways, further corroborating the proposed structure. The integration of these techniques, guided by sound experimental protocols and a thorough understanding of spectroscopic principles, ensures the quality and reliability of L-Tyrosinol hydrochloride for its critical role in research and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2023). L-Tyrosinol Hydrochloride: A Chemical Powerhouse for Innovation. [Link]

-

RSC Publishing. (2015). Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). Analytical Methods. [Link]

-

Lam, C. W., & Siu, T. S. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 10(4), 259-268. [Link]

-

Anandan, P., Vetrivel, S., S, K., & Ravi, G. (2012). Crystal growth, spectral and thermal analyses of a semi organic nonlinear optical single crystal: L-tyrosine hydrochloride. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

NMR-Bio. (2025). NMR sample preparation guidelines. [Link]

Sources

L-Tyrosinol Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis and Drug Development

Introduction: Beyond the Bench – The Strategic Value of L-Tyrosinol Hydrochloride

In the landscape of chiral building blocks for pharmaceutical and biochemical research, L-Tyrosinol hydrochloride (CAS No. 87745-27-5) emerges as a molecule of significant strategic importance. Derived from the non-essential amino acid L-tyrosine, this amino alcohol is more than a mere synthetic intermediate; it is a gateway to complex molecular architectures and bioactive compounds. Its inherent chirality, coupled with the reactive potential of its amino, hydroxyl, and phenolic groups, makes it an invaluable asset in the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][2] This guide provides an in-depth exploration of L-Tyrosinol hydrochloride, moving beyond basic data to offer field-proven insights into its synthesis, applications, and the underlying scientific principles that govern its utility.

Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key physicochemical data for L-Tyrosinol hydrochloride are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 87745-27-5 | [1][3] |

| Molecular Formula | C₉H₁₄ClNO₂ | [3] |

| Molecular Weight | 203.67 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 161-165 °C | [3] |

| Optical Rotation | [α]²²/D −18° (c = 1 in H₂O) | [3] |

| Purity | ≥ 98% (HPLC) | [3] |

Strategic Synthesis of L-Tyrosinol Hydrochloride: A Green Chemistry Approach

The traditional multi-step synthesis of L-Tyrosinol hydrochloride can be resource-intensive. Modern synthetic chemistry, with its emphasis on sustainability and efficiency, has given rise to more streamlined, "green" approaches.[3] A prevalent and effective strategy involves a one-pot synthesis from L-tyrosine, which minimizes solvent usage and purification steps.[3]

This process hinges on two key transformations: the protection of the amino group, followed by the reduction of the carboxylic acid.

Causality in Synthetic Strategy:

-

N-Protection: The amino group of L-tyrosine must be protected to prevent it from reacting with the reducing agent intended for the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reduction conditions and its straightforward removal with mild acid.

-

Reduction: The choice of reducing agent is critical. A reagent is needed that will selectively reduce the carboxylic acid to a primary alcohol without affecting the aromatic ring or the Boc protecting group. Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), are often employed for this purpose due to their high selectivity for carboxylic acids.

Illustrative One-Pot Synthesis Workflow

Caption: Biosynthetic pathway of catecholamines from L-Tyrosine.

While L-Tyrosinol itself is not a direct intermediate in this pathway, its structural similarity and origin from L-tyrosine make it a valuable starting material for the synthesis of analogs of these neurotransmitters for pharmacological studies. For example, L-Tyrosinol can be a precursor for the synthesis of octopamine, a biogenic amine found in invertebrates. [4]

Conclusion

L-Tyrosinol hydrochloride is a versatile and valuable tool in the arsenal of the modern medicinal and synthetic chemist. Its utility as a chiral building block for peptide synthesis, a precursor for bioactive molecules, and a component in asymmetric synthesis is well-established. By understanding the nuances of its synthesis and the rationale behind its application in various protocols, researchers and drug development professionals can leverage the full potential of this important molecule to advance their scientific endeavors.

References

-

Green Chemistry and Sustainable Synthesis of L-Tyrosinol Hydrochloride: A NINGBO INNO PHARMCHEM Perspective. (n.d.). Retrieved from [Link]

-

Biosynthetic pathways of octopamine in insects. (A) De novo pathway in... - ResearchGate. (n.d.). Retrieved from [Link]

-

L-Tyrosinol Hydrochloride: A Chemical Powerhouse for Innovation. (2025). Retrieved from [Link]

-

The Biosynthesis of Octopamine - PubMed. (1972). Retrieved from [Link]

-

Biosynthesis and signaling pathways of octopamine and tyramine.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Supporting information_OBC_rev1 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). Retrieved from [Link]

- Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents. (n.d.).

-

Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF L-TYROSINE HYDROCHLORIDE CRYSTALS SUBMITTED TO HIGH AND LOW TEMPERATURES. (n.d.). Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

Various types of l-tyrosine and l-DOPA derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (n.d.). Retrieved from [Link]

-

Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors. (2020). Retrieved from [Link]

-

Introduction to Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - NIH. (n.d.). Retrieved from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). Retrieved from [Link]

-

Principles of early drug discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]

Sources

- 1. Establishing an Artificial Pathway for the Biosynthesis of Octopamine and Synephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Synthetic pathways for serotonin, dopamine, tyramine, and octopamine. - Public Library of Science - Figshare [plos.figshare.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

Solubility of L-Tyrosinol hydrochloride in different organic solvents

An In-Depth Technical Guide to the Solubility of L-Tyrosinol Hydrochloride in Organic Solvents

Abstract

L-Tyrosinol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical synthesis, particularly as a building block for peptide-based therapeutics and other complex bioactive molecules.[1][2] Its utility in drug development is intrinsically linked to its solubility, a critical parameter that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility of L-Tyrosinol hydrochloride in various organic solvents. While quantitative public data is sparse, this document synthesizes fundamental physicochemical principles, qualitative solubility information, and established analytical methodologies to empower researchers and drug development professionals. We present a detailed, field-proven protocol for the experimental determination of solubility, alongside a discussion of the key molecular factors that dictate the solubility of this versatile compound.

Introduction: The Strategic Importance of L-Tyrosinol Hydrochloride Solubility

L-Tyrosinol hydrochloride, the hydrochloride salt of (S)-2-amino-3-(4-hydroxyphenyl)-1-propanol, is a cornerstone intermediate in asymmetric synthesis and medicinal chemistry.[1][3] Its structure, featuring a primary amine, a primary alcohol, and a phenolic hydroxyl group, offers multiple handles for chemical modification.[2] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Understanding the solubility of L-Tyrosinol hydrochloride is paramount for several reasons:

-

Reaction Optimization: The concentration of a reactant in solution directly influences reaction rates. Selecting a solvent in which L-Tyrosinol hydrochloride is sufficiently soluble is crucial for efficient and reproducible synthetic transformations.

-

Purification and Crystallization: Solubility differences across various solvents are exploited for purification by crystallization. Knowledge of solubility curves as a function of temperature is essential for developing efficient crystallization protocols.

-

Formulation Development: For potential therapeutic applications, the solubility in pharmaceutically acceptable solvents or co-solvent systems is a key determinant of bioavailability and the feasibility of liquid formulations.[4]

-

Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) require the analyte to be fully dissolved in the mobile phase.

This guide will delve into the theoretical underpinnings of L-Tyrosinol hydrochloride's solubility, provide available qualitative data, and offer a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent molecules.[5][6] The structure of L-Tyrosinol hydrochloride (Figure 1) provides key insights into its expected solubility behavior.

Figure 1: Chemical Structure of L-Tyrosinol Hydrochloride

Caption: The structure of L-Tyrosinol hydrochloride highlights its key functional groups.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO₂ | [1][3] |

| Molecular Weight | 203.67 g/mol | [3][7] |

| Appearance | White to off-white crystalline powder | [2][8] |

| Melting Point | 161-165 °C | [3] |

| Form | Hydrochloride Salt | [3] |

The presence of the ammonium cation (NH₃⁺), the hydroxyl groups (-OH), and the chloride anion (Cl⁻) makes L-Tyrosinol hydrochloride a highly polar and ionic compound. This structure dictates its solubility profile:

-

High Polarity: The multiple polar functional groups and the ionic nature of the hydrochloride salt suggest a high affinity for polar solvents capable of hydrogen bonding and dipole-dipole interactions.[5]

-

Ionic Character: As a salt, it is expected to be more soluble in polar protic solvents that can effectively solvate both the cation (ammonium group) and the anion (chloride).[4][9]

-

Hydrogen Bonding: The hydroxyl groups and the ammonium group can act as hydrogen bond donors, while the oxygen atoms and the chloride ion can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at dissolving L-Tyrosinol hydrochloride.

Qualitative Solubility Profile

It has been reported to be soluble in:

It is also known to be soluble in water.[7]

Based on its structure and the "like dissolves like" principle, we can predict a general solubility trend:

-

High Solubility Expected in:

-

Polar Protic Solvents: Water, Methanol, Ethanol. These solvents can effectively solvate the ions and participate in hydrogen bonding.

-

Polar Aprotic Solvents: DMSO, Dimethylformamide (DMF). These solvents have high dielectric constants and can solvate cations well.

-

-

Moderate to Low Solubility Expected in:

-

Less Polar Solvents: Acetone, Ethyl Acetate, Chloroform, Dichloromethane. While some solubility is reported, it is likely to be less than in highly polar solvents.

-

-

Insolubility Expected in:

-

Non-polar Solvents: Hexane, Toluene, Diethyl Ether. These solvents lack the ability to solvate the ionic components of the molecule.

-

It is important to note that the solubility of the parent amino acid, L-Tyrosine, has been studied in various solvent systems, with findings indicating that its solubility is highest in DMSO and water, and lower in alcohols like methanol and ethanol.[11] While not directly transferable, this suggests that DMSO is a very effective solvent for this class of compounds. The hydrochloride salt form of L-Tyrosinol is expected to exhibit enhanced solubility in polar protic solvents compared to the free base due to its ionic nature.

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of public data, an experimental approach is necessary to determine the precise solubility of L-Tyrosinol hydrochloride in specific organic solvents. The isothermal equilibrium method is a widely accepted and robust technique for this purpose.[9]

Objective: To determine the equilibrium solubility of L-Tyrosinol hydrochloride in a selection of organic solvents at a controlled temperature.

Materials:

-

L-Tyrosinol hydrochloride (purity > 99%)

-

Analytical grade organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile, Ethyl Acetate, Dichloromethane)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

Caption: Isothermal equilibrium method workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of L-Tyrosinol hydrochloride to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same temperature for a short period to allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the solid and liquid phases.[9]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method with UV detection. A C18 column is often suitable for this type of compound.

-

Prepare a calibration curve using standard solutions of L-Tyrosinol hydrochloride of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of L-Tyrosinol hydrochloride in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of L-Tyrosinol hydrochloride, and understanding these is crucial for its effective use.

Caption: Key factors influencing the solubility of L-Tyrosinol hydrochloride.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature.[5][6] This relationship should be experimentally determined for key solvents to aid in crystallization process development.

-

Solvent Polarity: As discussed, polar solvents will be more effective. The dielectric constant of a solvent is a good indicator of its polarity and its ability to separate ions.

-

pH (in aqueous or protic systems): The hydrochloride salt is formed from a weak base (the amine group of L-Tyrosinol) and a strong acid (HCl). In aqueous or alcoholic solutions, the pH of the medium will influence the equilibrium between the protonated (more soluble) and the free base form (less soluble in polar solvents).

-

Presence of Other Solutes: The presence of salts or other additives can affect solubility through mechanisms like the common ion effect or by altering the properties of the solvent.

Conclusion and Future Outlook

L-Tyrosinol hydrochloride is a vital intermediate in modern drug discovery. While a comprehensive public database of its solubility in organic solvents is currently lacking, this guide provides the foundational knowledge and practical tools necessary for researchers to address this critical parameter. By understanding the physicochemical properties of the molecule and applying robust experimental methodologies like the isothermal equilibrium method, scientists can effectively determine its solubility in solvents relevant to their specific applications. This knowledge is not merely academic; it is a prerequisite for the efficient synthesis, purification, and formulation of the next generation of therapeutics derived from this important chiral building block.

References

- Vertex AI Search. (2025, December 28).

- Sigma-Aldrich. L-Tyrosinol hydrochloride 98.

- Chem-Impex. L-Tyrosinol hydrochloride.

- ChemicalBook. L-Tyrosinol hydrochloride | 87745-27-5.

- LookChem. Buy L-Tyrosinol HCl - Pharmaceutical Grade White Powder, Best Price.

- Unknown.

- BenchChem.

- ChemicalBook. 87745-27-5(L-Tyrosinol hydrochloride) Product Description.

- Unknown.

- Vertex AI Search. Factors affecting solubility.

- He, Q., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination.

- Sakhare, R. S. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- Pharmaguideline.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- BYJU'S. Factors Affecting Solubility.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012).

- INIS-IAEA.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-チロシノール 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. byjus.com [byjus.com]

- 7. Buy L-Tyrosinol HCl - Pharmaceutical Grade White Powder, Best Price [forecastchemicals.com]

- 8. L-Tyrosinol hydrochloride | 87745-27-5 [amp.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 87745-27-5 CAS MSDS (L-Tyrosinol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. refp.cohlife.org [refp.cohlife.org]

Crystal Structure of L-Tyrosinol Hydrochloride: An In-Depth Technical Guide

Introduction

L-Tyrosinol hydrochloride, the hydrochloride salt of the chiral amino alcohol derived from the amino acid L-tyrosine, is a compound of significant interest in pharmaceutical and materials science. Its structural properties, particularly in the solid state, are crucial for understanding its stability, solubility, and suitability as a chiral building block in asymmetric synthesis. This guide provides a comprehensive overview of the crystal structure of L-Tyrosinol hydrochloride, detailing the experimental methodologies for its determination and analyzing its key structural features.

While extensive crystallographic data is available for the related compound L-Tyrosine hydrochloride, which possesses a carboxylic acid group instead of a primary alcohol, detailed single-crystal X-ray diffraction data for L-Tyrosinol hydrochloride is not as readily found in publicly accessible databases. This guide, therefore, synthesizes information from related structures and general principles of crystallography to present a predictive analysis, alongside established experimental protocols for its definitive determination.

Experimental Determination of Crystal Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. The overall workflow is a multi-step process that demands precision at each stage.

Crystallization

The primary challenge in crystal structure determination is obtaining a single crystal of sufficient size and quality. For L-Tyrosinol hydrochloride, a common and effective method is slow evaporation from a suitable solvent.

Rationale: The goal of crystallization is to allow molecules to self-assemble into a highly ordered, repeating lattice. Slow evaporation is a kinetically controlled process that provides the necessary time for molecules to orient themselves correctly, minimizing defects and leading to a well-ordered crystal suitable for diffraction. The choice of solvent is critical; it must be one in which the compound is moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates.

Step-by-Step Protocol:

-

Synthesis: L-Tyrosinol hydrochloride is synthesized by the reduction of L-tyrosine, followed by salt formation with hydrochloric acid.

-

Dissolution: A saturated solution of L-Tyrosinol hydrochloride is prepared at room temperature in a suitable solvent, such as an ethanol/water mixture.

-

Filtration: The solution is filtered through a microfilter to remove any particulate impurities that could act as unwanted nucleation sites.

-

Evaporation: The filtered solution is placed in a clean vial, covered with a perforated film (e.g., Parafilm) to slow the rate of evaporation, and left undisturbed in a vibration-free environment.

-

Harvesting: Crystals typically form over several days to weeks. Once they have reached an appropriate size (approx. 0.1-0.3 mm in each dimension), they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis.

Workflow Diagram:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Mounting: A selected crystal is mounted on a cryoloop and placed on the goniometer head of a diffractometer.

-

Data Collection: The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected on a detector.

-

Data Reduction: The collected raw data are processed to correct for experimental factors (like polarization and absorption) and to integrate the intensities of the diffraction spots.

-

Structure Solution: The "phase problem" is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map and an approximate atomic model.

-

Structure Refinement: The initial model is refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Analysis of the Crystal Structure

Based on the known structures of similar amino alcohol hydrochlorides and L-Tyrosine hydrochloride itself, a predictive analysis of the L-Tyrosinol hydrochloride crystal structure can be made. The structure is expected to be defined by a robust network of hydrogen bonds.

Crystal Data and Molecular Conformation

The crystallographic data would be summarized in a table, providing essential parameters that define the unit cell and the quality of the refinement.

Table 1: Predicted Crystal Data and Refinement Details for L-Tyrosinol Hydrochloride

| Parameter | Predicted Value |

| Chemical Formula | C₉H₁₄ClNO₂ |

| Formula Weight | 203.67 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | A non-centrosymmetric space group (e.g., P2₁) |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 15 |

| c (Å) | 10 - 20 |

| α, γ (°) | 90 |

| β (°) | 90 - 110 (if monoclinic) |

| Volume (ų) | ~1000 - 1500 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| R-factor | < 0.05 for a well-refined structure |

In its protonated form, the L-Tyrosinol cation will feature a protonated amino group (-NH₃⁺), a primary alcohol (-CH₂OH), and a phenolic hydroxyl group (-OH). The overall conformation will be determined by the minimization of steric hindrance and the optimization of intramolecular and intermolecular interactions.

Supramolecular Assembly and Hydrogen Bonding

The defining feature of the crystal packing will be an extensive three-dimensional hydrogen-bonding network. The protonated amino group is an excellent hydrogen bond donor, while the hydroxyl groups and the chloride anion are effective acceptors.

Key Predicted Interactions:

-

N-H···Cl: Strong charge-assisted hydrogen bonds between the ammonium group and the chloride anion will be a primary interaction.

-

O-H···Cl: The primary and phenolic hydroxyl groups will also donate hydrogen bonds to the chloride anion.

-

N-H···O: The ammonium group can donate hydrogen bonds to the oxygen atoms of the hydroxyl groups on neighboring molecules.

-

O-H···O: Hydroxyl groups will act as both donors and acceptors, forming chains or networks of molecules.

This intricate network of hydrogen bonds is responsible for the stability of the crystal lattice.

Caption: Predicted hydrogen-bonding interactions in the crystal lattice.

Table 2: Representative Hydrogen Bond Geometries from Similar Structures

| Donor (D) — H ··· Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

| N⁺—H ··· Cl⁻ | ~0.91 | ~2.20 | ~3.10 | ~170 |

| O—H ··· Cl⁻ | ~0.84 | ~2.30 | ~3.15 | ~165 |

| N⁺—H ··· O | ~0.91 | ~1.90 | ~2.80 | ~175 |

| O—H ··· O | ~0.84 | ~1.95 | ~2.78 | ~170 |

Implications for Drug Development

A detailed understanding of the crystal structure of L-Tyrosinol hydrochloride is vital for drug development professionals.

-

Polymorphism: Different packing arrangements (polymorphs) can have different physical properties, including solubility and dissolution rate, which directly impact bioavailability. X-ray diffraction is the definitive tool for identifying and characterizing polymorphs.

-

Stability: The hydrogen-bonding network contributes significantly to the thermodynamic stability of the solid form, influencing shelf-life and storage conditions.

-

Rational Design: As a chiral intermediate, knowing the preferred solid-state conformation of L-Tyrosinol hydrochloride can inform the design of derivatives and co-crystals with tailored properties.

Conclusion

The crystal structure of L-Tyrosinol hydrochloride is characterized by a complex, three-dimensional network of hydrogen bonds involving the protonated amine, two hydroxyl groups, and the chloride anion. This arrangement dictates the physical properties of the solid material, which are of paramount importance for its application in pharmaceutical development. While a definitive, publicly available crystal structure remains to be widely reported, the experimental protocols and predictive analyses outlined in this guide provide a robust framework for its determination and interpretation, empowering researchers to fully leverage this versatile chiral building block.

L-Tyrosinol Hydrochloride: A Chiral Scaffold for Modulating Key Biological Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Building Block